molecular formula C20H21NO4 B8600902 methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

Cat. No.: B8600902
M. Wt: 339.4 g/mol
InChI Key: CQMZYHRZRYHBDW-UHFFFAOYSA-N
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Description

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenylmethyl ether group, and a pyrrolidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-pyrrolidinylcarbonyl)benzoic acid with methyl alcohol in the presence of an acid catalyst. The phenylmethyl ether group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated reactors and purification systems such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethyl ether group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(phenylmethyl)oxy]-5-(1-piperidinylsulfonyl)benzoate
  • methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

InChI

InChI=1S/C20H21NO4/c1-24-20(23)17-13-16(19(22)21-11-5-6-12-21)9-10-18(17)25-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3

InChI Key

CQMZYHRZRYHBDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.61 ml, 6.99 mmol) was added dropwise to a stirred solution of 3-[(methyloxy)carbonyl]-4-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 49; 400 mg, 1.40 mmol) in dichloromethane (10 ml) and dimethylformamide (3 drops) at room temperature. The mixture was stirred at room temperature for 1 h. The solvent was removed, and the residue was dissolved in dichloromethane (5 ml). This mixture was added to a solution of pyrrolidine (497 mg, 6.99 mmol) in dichloromethane (5 ml) and the mixture was stirred at room temperature for 2 h. Water (60 ml) was added, and the mixture was extracted with dichloromethane (3×60 ml). The organic phase was washed with saturated brine (50 ml), dried over sodium sulfate, and evaporated in vacuo to give the crude product. The crude product was loaded onto a silica gel column (200 g), and was eluted with dichloromethane/methanol=50:1 to yield the title compound as a colourless oil. 400 mg.
Quantity
0.61 mL
Type
reactant
Reaction Step One
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400 mg
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
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0 (± 1) mol
Type
reactant
Reaction Step Four

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